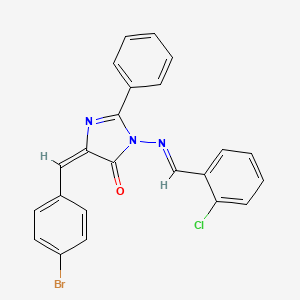![molecular formula C18H12ClN3 B12935470 1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]- CAS No. 824395-00-8](/img/structure/B12935470.png)
1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a pyridinyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzimidazole and 2-bromopyridine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another heterocyclic compound with similar structural features and applications.
Pyridinyl-pyrimidine Derivatives: Compounds with pyridine and pyrimidine moieties that exhibit similar biological activities.
Uniqueness
5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
824395-00-8 |
|---|---|
Molekularformel |
C18H12ClN3 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
6-chloro-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H12ClN3/c19-12-8-9-16-17(11-12)22-18(21-16)14-6-2-1-5-13(14)15-7-3-4-10-20-15/h1-11H,(H,21,22) |
InChI-Schlüssel |
NBXCWZXNTOSXES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=C(N3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


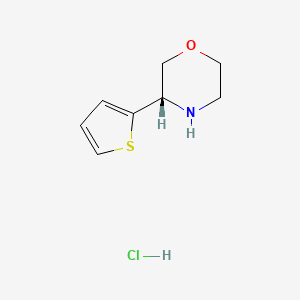
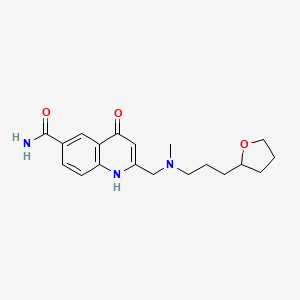

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)

![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)

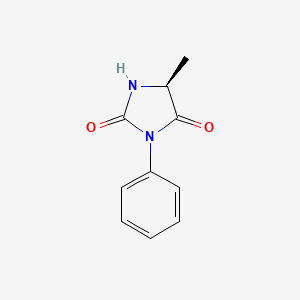
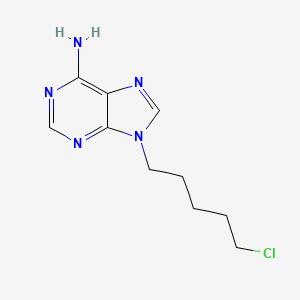
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)

